
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronic acid derivative that contains a boronic ester group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting isoquinoline with boronic acid derivatives under mild conditions. The reaction typically involves the use of a catalyst such as palladium or nickel.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones and reduction to form dihydroisoquinolines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., water/ethanol).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from cross-coupling reactions.
Quinones: Formed through oxidation reactions.
Dihydroisoquinolines: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
A. Anticancer Activity
Research indicates that boron-containing compounds exhibit potential anticancer properties. For instance, isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the dioxaborolane moiety enhances the biological activity of isoquinoline derivatives by improving their solubility and stability.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell survival and proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 10 |
This compound | A549 | 12 |
B. Drug Delivery Systems
The dioxaborolane group is known for its ability to form stable complexes with various biomolecules. This property can be exploited for targeted drug delivery systems where the compound can serve as a carrier for therapeutic agents.
Organic Synthesis
A. Cross-Coupling Reactions
Boronic acids and their derivatives are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety in isoquinoline enhances its reactivity in these reactions.
Data Table: Cross-Coupling Efficiency
Reaction Type | Catalyst | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(PPh3)4 | 85 |
Negishi Coupling | Ni(cod)2 | 90 |
B. Synthesis of Functionalized Isoquinolines
The compound can be used as a building block in the synthesis of functionalized isoquinolines which are valuable intermediates in organic synthesis.
Materials Science
A. Luminescent Materials
Research has shown that boron-containing compounds can exhibit luminescent properties when incorporated into polymer matrices. This makes them suitable for applications in organic light-emitting diodes (OLEDs).
Case Study:
A study highlighted the use of boron-dioxaborolane derivatives in developing OLED materials with improved efficiency and stability. The incorporation of this compound resulted in enhanced luminescence compared to traditional materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable boronic esters, which can undergo various chemical transformations. The boronic ester group can act as a Lewis acid, facilitating nucleophilic attacks and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a building block in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: Similar in structure but lack the dioxaborolan-2-yl group.
Isoquinoline Derivatives: Similar core structure but different substituents.
Boronic Esters: Similar functional group but different aromatic rings.
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its combination of the isoquinoline core and the boronic ester group, which provides versatility in chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Biologische Aktivität
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C15H18BNO2
- Molecular Weight : 258.12 g/mol
- CAS Number : 675576-26-8
The biological activity of this compound can be attributed to its interactions with various biological targets. Boron compounds are known to influence enzyme activity and cellular signaling pathways. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Modulation of Protein Interactions : The presence of the dioxaborolane moiety may facilitate interactions with proteins through reversible covalent bonding.
Anticancer Properties
Recent studies have indicated that isoquinoline derivatives possess significant anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cells through various pathways such as:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 or G2/M phase arrest in cancer cell lines.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.
Antimicrobial Activity
Isoquinoline derivatives are also known for their antimicrobial properties. The biological activity against bacteria and fungi has been documented in several studies:
Compound | Microorganism Tested | Activity |
---|---|---|
This compound | E. coli | Moderate Inhibition |
This compound | S. aureus | Significant Inhibition |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing neuroinflammation and promoting neuronal survival under stress conditions.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents.
- The mechanism was linked to apoptosis induction via the mitochondrial pathway.
-
Antimicrobial Evaluation :
- Research evaluating the antimicrobial activity against Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHLWGQZOHXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338914-81-0 | |
Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.